Alpk1-IN-3 -

Alpk1-IN-3

Catalog Number: EVT-10993262
CAS Number:
Molecular Formula: C20H16F2N4OS
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpk1-IN-3 is a compound associated with the inhibition of the alpha kinase 1, encoded by the ALPK1 gene in humans. This enzyme plays a significant role in immune response mechanisms, particularly in recognizing bacterial metabolites and initiating inflammatory signaling pathways. The ALPK1 gene has been implicated in various autoinflammatory diseases, including retinal dystrophy and ROSAH syndrome, characterized by a range of systemic inflammatory symptoms .

Source

Alpk1-IN-3 is synthesized as part of research efforts to explore potential therapeutic agents targeting the ALPK1 pathway. The compound's development stems from the need to modulate immune responses linked to gain-of-function mutations in the ALPK1 gene, which lead to excessive inflammation and related disorders .

Classification

Alpk1-IN-3 is classified as a small molecule inhibitor specifically designed to target the alpha kinase 1 enzyme. It falls under the category of pharmacological agents aimed at modulating immune responses, particularly those involving NF-κB signaling pathways activated by bacterial pathogen-associated molecular patterns .

Synthesis Analysis

Methods

The synthesis of Alpk1-IN-3 typically involves multi-step organic synthesis techniques, which may include:

  • Formation of Key Intermediates: Initial steps often involve generating key intermediates through reactions such as alkylation or acylation.
  • Cyclization: Subsequent cyclization reactions may be employed to form the core structure of Alpk1-IN-3.
  • Purification: Final products are usually purified using chromatographic techniques to ensure high purity and yield.

Technical Details

While specific synthetic routes for Alpk1-IN-3 are proprietary, general methods for synthesizing small molecule inhibitors involve careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Alpk1-IN-3 features a complex molecular structure that includes multiple functional groups conducive to binding with the active site of alpha kinase 1. The precise three-dimensional conformation is critical for its inhibitory activity.

Data

Molecular weight, solubility parameters, and specific structural features (such as hydrogen bond donors/acceptors) are essential for predicting the compound's behavior in biological systems. Data regarding these properties can typically be obtained from computational chemistry studies or experimental assays .

Chemical Reactions Analysis

Reactions

Alpk1-IN-3 primarily participates in competitive inhibition reactions with alpha kinase 1. The compound binds to the ATP-binding site of the enzyme, preventing substrate phosphorylation and subsequent downstream signaling.

Technical Details

The kinetics of inhibition can be analyzed using enzyme assays that measure changes in phosphorylation levels upon treatment with Alpk1-IN-3. Techniques such as Western blotting or enzyme-linked immunosorbent assays can be employed to quantify these effects .

Mechanism of Action

Process

The mechanism by which Alpk1-IN-3 exerts its effects involves:

  1. Binding: The compound binds to the ATP-binding pocket of alpha kinase 1.
  2. Inhibition: This binding prevents ATP from accessing the active site, thereby inhibiting phosphorylation of target proteins.
  3. Reduced Signaling: Consequently, downstream signaling pathways involving NF-κB are attenuated, leading to reduced inflammatory responses.

Data

Studies indicate that inhibition of alpha kinase 1 can significantly decrease levels of pro-inflammatory cytokines and chemokines, suggesting a therapeutic potential for managing autoinflammatory diseases associated with ALPK1 mutations .

Physical and Chemical Properties Analysis

Physical Properties

Alpk1-IN-3 is expected to exhibit specific physical properties such as:

  • Melting Point: A defined melting point indicating purity.
  • Solubility: Solubility profiles in various solvents which affect bioavailability.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity profiles with biological molecules help predict potential side effects or interactions.

Relevant data can be derived from laboratory analyses and computational predictions based on its molecular structure .

Applications

Scientific Uses

Alpk1-IN-3 holds promise for several scientific applications:

  • Therapeutic Development: As an inhibitor of alpha kinase 1, it may serve as a lead compound for developing treatments for conditions linked to aberrant immune activation.
  • Research Tool: It can be utilized in research settings to study the role of alpha kinase 1 in inflammatory pathways and disease mechanisms.
  • Drug Discovery: The compound may provide insights into designing more selective inhibitors that target similar kinases involved in other pathological conditions .
Molecular Target Characterization

ALPK1 Structure-Function Analysis

Alpha-Kinase 1 (ALPK1) belongs to the unconventional alpha-kinase family, characterized by catalytic domains distinct from conventional protein kinases in both sequence and structural organization. Unlike conventional kinases that primarily target residues in loop or β-turn conformations, alpha-kinases were initially defined by their ability to phosphorylate serine/threonine residues within alpha-helical regions, though substrate flexibility exists [3]. The ALPK1 protein features a conserved N-terminal alpha-kinase catalytic domain linked via an unstructured region to a C-terminal alpha-helical domain implicated in regulatory functions [5] [8].

Alpha-Kinase Domain Architecture

The ALPK1 kinase domain adopts a bilobal structure remarkably convergent with conventional protein kinases despite minimal sequence similarity. The N-terminal lobe comprises a curved β-sheet, while the C-terminal lobe is predominantly α-helical. A critical ATP-binding phosphate (P)-loop resides within the N-lobe. Crucially, a glycine-rich loop (GXGXXG motif), analogous to the activation loop in conventional kinases but positioned differently near the C-terminus, facilitates peptide substrate recognition. A distinguishing feature is a C-terminal zinc-finger motif coordinated by conserved cysteine residues (e.g., C1812 and C1816 in the homologous TRPM7 kinase), essential for stabilizing the tertiary structure and kinase activity. Mutations disrupting zinc coordination abolish catalytic function [3] [8]. Table 1 summarizes key structural elements.

Table 1: Key Structural Elements of the ALPK1 Kinase Domain

Structural ElementLocationFunctional RoleConservation
P-loopN-terminal lobeATP phosphate bindingHigh (similar to conventional PKs)
Glycine-rich loop (GXGXXG)Near C-terminusPeptide substrate recognitionUnique to alpha-kinases
Catalytic LysineInterlobe cleftATP positioningInvariant (e.g., K1648 in TRPM7)
Catalytic AspartatesC-terminal lobeMg²⁺ ion coordinationInvariant (e.g., D1767, D1777 TRPM7)
Zinc Finger MotifC-terminal regionStructural stabilizationHigh within alpha-kinase family

Substrate Recognition Mechanisms

ALPK1 exhibits specific substrate requirements. Its most established substrate is Tumor necrosis factor (TNF) Receptor-Associated Factor (TRAF)-Interacting protein with Forkhead-Associated domain (TIFA). Phosphorylation occurs at a critical threonine residue (Thr9) within the N-terminal FHA domain of TIFA, triggering its oligomerization and downstream signaling [5] [8]. Structural studies reveal a narrow pocket within the ALPK1 N-terminal domain (NTD) (residues 1-492) responsible for specific binding to its activating ligand, Adenosine diphosphate (ADP)-heptose. This binding induces conformational changes, stimulating the kinase domain's catalytic activity towards TIFA [5] [8]. Mutations within this NTD pocket (e.g., D162A, F170A) abrogate ADP-heptose binding and subsequent TIFA phosphorylation and Nuclear factor kappa B (NF-κB) activation [5].

ALPK1 in Innate Immune Signaling Pathways

ALPK1 functions as a cytosolic Pattern Recognition Receptor (PRR), a critical sentinel in the innate immune system's detection of microbial threats.

Pattern Recognition Receptor Functions

ALPK1 specifically detects Pathogen-Associated Molecular Patterns (PAMPs) derived from the lipopolysaccharide (LPS) biosynthesis pathway prevalent in Gram-negative bacteria (e.g., Yersinia pseudotuberculosis, Escherichia coli, Burkholderia cenocepacia) and some Gram-positive species [4] [5] [6]. This recognition pathway operates independently of, and often synergistically with, Toll-Like Receptor 4 (TLR4), which detects mature LPS. ALPK1 activation allows the host to sense bacterial presence even if pathogens modify their surface LPS structure to evade TLR4 detection [4] [5]. While prominently studied in epithelial cells (kidney, intestinal, gastric, cervical), ALPK1 expression occurs in various tissues, suggesting broader roles in innate immune surveillance [1] [5].

ADP-Heptose Sensing Mechanisms

ADP-D-glycero-β-D-manno-heptose (ADP-heptose) is the key bacterial metabolite directly sensed by ALPK1 [4] [5] [6]. ADP-heptose is a soluble intermediate generated during the synthesis of the inner core oligosaccharide of LPS in most Gram-negative bacteria. The mechanism involves:

  • Ligand Delivery: ADP-heptose can enter the host cytosol via bacterial Type III or Type IV Secretion Systems (T3SS/T4SS) employed by pathogens like Yersinia or Shigella. Alternatively, extracellular ADP-heptose can passively diffuse across the host cell membrane [5] [6].
  • Direct Ligand Binding: ADP-heptose binds with high specificity to the NTD pocket of ALPK1. Crystallographic studies confirm direct interaction [5].
  • Kinase Activation and TIFA Phosphorylation: Binding induces a conformational change activating the ALPK1 kinase domain. Activated ALPK1 phosphorylates TIFA at Thr9 [4] [5] [8].
  • TIFA Oligomerization and TRAF6 Recruitment: Phosphorylated TIFA undergoes head-to-tail oligomerization, creating a signaling platform that recruits TRAF6 via a conserved consensus motif [5] [8].
  • Downstream Signaling: TRAF6 recruitment activates Transforming growth factor beta-activated kinase 1 (TAK1) and the Inhibitor of Nuclear Factor Kappa B Kinase (IKK) complex, culminating in the activation of transcription factors NF-κB and Activator Protein 1 (AP-1). This drives the expression of pro-inflammatory cytokines (e.g., Interleukin 8 (IL-8), Tumor necrosis factor alpha (TNFα)) and chemokines critical for neutrophil recruitment and antimicrobial defense [4] [5] [6]. In vivo studies confirm Alpk1⁻/⁻ mice fail to mount NF-κB-dependent inflammatory responses or control bacterial burden (e.g., B. cenocepacia) upon ADP-heptose challenge or infection [5].

Genetic Variants and Pathogenic Mutations

Dysregulation of ALPK1 signaling, particularly constitutive activation, underlies several human diseases caused by specific gain-of-function mutations.

ROSAH Syndrome-Associated Mutations

Retinal Dystrophy, Optic Nerve Edema, Splenomegaly, Anhidrosis, and Headache (ROSAH) syndrome is an autosomal dominant disorder caused by heterozygous missense mutations in ALPK1 [2] [7] [8]. The primary pathogenic variants identified are:

  • Threonine 237 to Methionine (Thr237Met): The most prevalent ROSAH mutation.
  • Tyrosine 254 to Cysteine (Tyr254Cys): Another common mutation.
  • Serine 277 to Phenylalanine (Ser277Phe): A recently identified variant [2].

These mutations cluster within the N-terminal domain near the ADP-heptose binding pocket. Unlike wild-type ALPK1, which is strictly activated by bacterial ADP-heptose, ROSAH mutants exhibit constitutive kinase activity in vivo, leading to persistent TIFA phosphorylation and chronic, dysregulated NF-κB/AP-1 activation independent of bacterial stimulation [2] [7] [8]. This chronic inflammation manifests in the diverse systemic symptoms of ROSAH syndrome:

  • Ocular: Retinal dystrophy/degeneration, optic nerve edema, uveitis, retinal vasculitis.
  • Systemic Inflammation: Recurrent low-grade fevers, episodic malaise, splenomegaly, elevated C-Reactive Protein (CRP).
  • Autonomic Dysfunction: Anhidrosis/hypohidrosis, hyposalivation (leading to dental caries), inability to lactate.
  • Musculoskeletal: Deforming arthritis (e.g., proximal interphalangeal (PIP)/distal interphalangeal (DIP) joints), headaches/migraines [2] [7].

Functional analysis reveals a critical biochemical defect: ROSAH mutants (Thr237Met, Ser277Phe) lose specificity for ADP-heptose. They become aberrantly activated by endogenous human nucleotide sugars, including Uridine diphosphate (UDP)-mannose, ADP-ribose, and cyclic ADP-ribose. The Ser277Phe mutant is also activated by Guanosine diphosphate (GDP)-mannose. This promiscuity explains the constitutive activity driving the autoinflammatory phenotype [2] [8]. Disruption of the ADP-heptose binding pocket suppresses this aberrant activation [8].

Oncogenic ALPK1 Hotspot Mutations

Somatic mutations in ALPK1 are recurrent drivers in specific neoplasms:

  • Valine 1092 to Alanine (Val1092A): A somatic hotspot mutation identified in approximately 45% of spiradenomas and 30% of spiradenocarcinomas (malignant transformations of spiradenomas), and less frequently in cylindromas. This mutation is located within the kinase domain [9] [8].
  • Other Mutations: Additional somatic mutations (e.g., Thr237Met) have been found in lung and colorectal cancers [9].

Similar to ROSAH mutants, the ALPK1 Val1092Ala mutant displays constitutive kinase activity and aberrant signaling. It spontaneously activates the TIFA-TRAF6-NF-κB/AP-1 pathway without requiring ADP-heptose. Mechanistically, Val1092Ala, and likely other oncogenic mutants, gain responsiveness to endogenous nucleotide sugars (UDP-mannose, ADP-ribose, cyclic ADP-ribose), with Val1092Ala also activated by GDP-mannose [8] [9]. This chronic signaling promotes tumorigenesis. Spiradenocarcinomas frequently show concurrent loss-of-function mutations in Tumor Protein p53 (TP53) or disruption of Cyclin Dependent Kinase Inhibitor 2A (CDKN2A)/Retinoblastoma Protein (RB) pathways, suggesting ALPK1 mutation is an early driver event, with TP53 inactivation contributing to high-grade transformation and aggressive behavior [9]. Table 2 summarizes pathogenic ALPK1 mutations.

Table 2: Pathogenic Gain-of-Function Mutations in ALPK1

MutationDomainAssociated Disease(s)Key Pathogenic MechanismActivating Ligands (Beyond ADP-heptose)
Thr237MetN-terminal domainROSAH Syndrome, Spiradenoma? (Somatic)Constitutive activation; Loss of ligand specificityUDP-mannose, ADP-ribose, cyclic ADP-ribose
Tyr254CysN-terminal domainROSAH SyndromeConstitutive activation; Loss of ligand specificity (Inferred)Not explicitly tested in [8], likely similar to Thr237Met
Ser277PheN-terminal domainROSAH SyndromeConstitutive activation; Loss of ligand specificityUDP-mannose, ADP-ribose, cyclic ADP-ribose, GDP-mannose
Val1092AlaKinase domainSpiradenoma, Spiradenocarcinoma (Somatic hotspot)Constitutive activation; Loss of ligand specificityUDP-mannose, ADP-ribose, cyclic ADP-ribose, GDP-mannose

Properties

Product Name

Alpk1-IN-3

IUPAC Name

N-(4-ethynyl-1,3-benzothiazol-2-yl)-2,6-difluoro-4-piperazin-1-ylbenzamide

Molecular Formula

C20H16F2N4OS

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C20H16F2N4OS/c1-2-12-4-3-5-16-18(12)24-20(28-16)25-19(27)17-14(21)10-13(11-15(17)22)26-8-6-23-7-9-26/h1,3-5,10-11,23H,6-9H2,(H,24,25,27)

InChI Key

SYFBCXSTGKUMAJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3F)N4CCNCC4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.